6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and methyl groups in the structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridazinamines with bromoacetone in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: Studied for their nematicidal and fungicidal activities.
Uniqueness
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and modify its interaction with biological targets.
Properties
Molecular Formula |
C8H9ClN4 |
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Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H9ClN4/c1-4-7(10)13-3-6(9)11-5(2)8(13)12-4/h3H,10H2,1-2H3 |
InChI Key |
XJKFYHAIUPSLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=C(C2=N1)C)Cl)N |
Origin of Product |
United States |
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